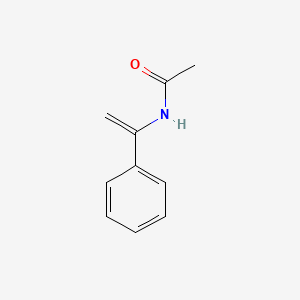

N-(1-Phenyl-vinyl)-acetamide

Description

BenchChem offers high-quality N-(1-Phenyl-vinyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Phenyl-vinyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRNQIKIVWWFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437881 | |

| Record name | N-(1-Phenyl-vinyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57957-24-1 | |

| Record name | N-(1-Phenyl-vinyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Reactivity Profile & Synthetic Utility of N-(1-Phenylvinyl)acetamide

Executive Summary

N-(1-Phenylvinyl)acetamide (CAS: 57957-24-1) represents a quintessential

For drug development professionals, this molecule is a critical pro-chiral building block. Its primary utility lies in Asymmetric Hydrogenation to generate chiral

This guide details the electronic underpinnings of its reactivity, provides self-validating protocols for its two most valuable transformations, and maps its reaction landscape.

Structural & Electronic Properties

The reactivity of N-(1-phenylvinyl)acetamide is governed by the competition between the nitrogen lone pair and the phenyl ring for conjugation with the alkene.

-

Enamide Resonance: The nitrogen lone pair donates electron density into the vinyl group (

), making the -

Steric Gating: The

-phenyl group forces the amide moiety out of planarity, often locking the conformation. This rigidity is what makes it an excellent substrate for enantioselective catalysis—the "lock and key" fit with chiral ligands is more pronounced than in flexible alkyl enamides.

Diagram 1: Electronic Activation & Resonance

The following diagram illustrates the orbital interactions that dictate regioselectivity during electrophilic attack.

Caption: The N-lone pair activation renders the

Primary Workflow: Asymmetric Hydrogenation

The conversion of N-(1-phenylvinyl)acetamide to (S)- or (R)-N-(1-phenylethyl)acetamide is the industry standard for validating new chiral ligands.

Mechanistic Insight

The reaction proceeds via an inner-sphere mechanism.[1] The olefin coordinates to the metal (Rh or Ru), followed by oxidative addition of

Diagram 2: Catalytic Cycle (Rh-DuPhos System)

Caption: The Rh(I) catalytic cycle. The migratory insertion step locks the chirality, governed by the steric environment of the phosphine ligand.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (R)-N-(1-phenylethyl)acetamide with >95% ee.

Reagents:

-

Substrate: N-(1-Phenylvinyl)acetamide (1.0 mmol, 161 mg)

-

Catalyst Precursor: [Rh(cod)

]BF -

Ligand: (R,R)-DuPhos or (R)-BINAP (1.1 mol%)

-

Solvent: Degassed Methanol (anhydrous)

-

Gas: Hydrogen (H

), research grade

Step-by-Step Methodology:

-

Catalyst Formation (In-situ):

-

In a glovebox (N

atmosphere), weigh [Rh(cod) -

Add 2 mL of degassed methanol. Stir for 15 minutes. The solution should turn from orange to a deep red/orange, indicating coordination.

-

-

Substrate Addition:

-

Dissolve N-(1-phenylvinyl)acetamide (161 mg) in 3 mL degassed methanol.

-

Transfer the substrate solution to the catalyst solution via cannula or syringe to ensure anaerobic conditions.

-

-

Hydrogenation:

-

Transfer the mixture to a high-pressure steel autoclave.

-

Purge the autoclave 3 times with H

(pressurize to 5 bar, vent). -

Pressurize to 5 bar (75 psi) H

. -

Stir at room temperature (25°C) for 3–6 hours. Note: Reaction progress can be monitored by H

uptake curves if available.

-

-

Workup & Analysis:

-

Vent H

carefully. -

Concentrate the solvent under reduced pressure.

-

Validation: Analyze conversion via

H NMR (disappearance of vinyl protons at -

Chirality Check: Determine enantiomeric excess (ee) using Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 90:10).

-

Data Summary Table: Ligand Performance Comparison

| Ligand Class | Catalyst Precursor | Pressure (H2) | Time | Yield | % ee (Config) |

| (R)-BINAP | [Rh(cod)Cl] | 5 bar | 24 h | 92% | 88% (R) |

| (R,R)-DuPhos | [Rh(cod) | 2 bar | 3 h | >99% | >99% (R) |

| Josiphos | [Rh(nbd) | 10 bar | 12 h | 95% | 96% (R) |

Secondary Workflow: Oxidative Annulation (Isoquinoline Synthesis)[2]

Beyond hydrogenation, this enamide serves as a C2-synthon for constructing isoquinolines via Rh(III)-catalyzed C-H activation. This is a powerful route for generating heterocyclic libraries.

Reaction Logic

The N-acetyl group acts as a Directing Group (DG) . The Rh(III) catalyst inserts into the ortho-C-H bond of the phenyl ring (assisted by the amide oxygen), forming a rhodacycle. This intermediate then coordinates with an alkyne, followed by insertion and reductive elimination.[2]

Diagram 3: Divergent Reaction Landscape

Caption: The enamide acts as a divergent node. Acidic conditions degrade it to acetophenone, while metal catalysis accesses high-value scaffolds.

Experimental Protocol: Rh(III)-Catalyzed Annulation

Objective: Synthesis of 1-methyl-3,4-diphenylisoquinoline.

Reagents:

-

Substrate: N-(1-Phenylvinyl)acetamide (0.2 mmol)

-

Coupling Partner: Diphenylacetylene (0.24 mmol)

-

Catalyst: [Cp*RhCl

] -

Oxidant: Cu(OAc)

[3][2]·H -

Solvent: t-Amyl alcohol (2 mL)

Step-by-Step Methodology:

-

Setup: To a 10 mL reaction tube equipped with a stir bar, add the enamide, diphenylacetylene, Rh-catalyst, and Copper oxidant.

-

Solvation: Add t-Amyl alcohol. (Note: This solvent is chosen for its high boiling point and ability to solubilize the oxidant).

-

Reaction: Seal the tube and heat to 100°C for 16 hours under air (the reaction is robust to air, but the oxidant drives the cycle).

-

Workup:

-

Cool to room temperature.

-

Dilute with dichloromethane (DCM).[4]

-

Filter through a pad of Celite to remove copper salts.

-

Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Hydrogenation) | Catalyst poisoning by O | Ensure strict freeze-pump-thaw degassing of MeOH. Use glovebox for catalyst prep. |

| Low ee (Hydrogenation) | Slow hydrogenation rate allowing isomerization. | Increase H |

| Hydrolysis Product (Acetophenone) | Moisture in solvent + trace acid. | Use anhydrous solvents. Store enamide in a desiccator. |

| No Reaction (Annulation) | Inactive Rh(III) species. | Ensure Cp*Rh dimer is fresh. Add AgSbF |

References

-

Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link

-

Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519. Link

-

Hyster, T. K., & Rovis, T. (2011). Rhodium(III)-Catalyzed C–H Activation/Cationic Cyclization of Enamides with Alkynes. Journal of the American Chemical Society, 133(46), 18562–18565. Link

-

Gopalaiah, K. (2013). Chiral Enamides: Synthesis and Applications in Asymmetric Synthesis. Chemical Reviews, 113(5), 3248–3296. Link

-

Bernhardt, S., et al. (2011). Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. Chemistry – A European Journal, 17(27), 7378-7396. Link

Sources

- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: N-(1-phenylvinyl)acetamide as a Nucleophile in Organic Synthesis

Executive Summary

N-(1-phenylvinyl)acetamide (CAS: 63-98-9), an

This guide details the exploitation of the

Mechanistic Underpinnings: The Tunable Nucleophile

To effectively utilize N-(1-phenylvinyl)acetamide, one must understand its electronic distribution. It acts as a masked imine and a stabilized enamine .

Orbital Analysis and Resonance

The reactivity is governed by the overlap of the nitrogen

-

Ground State: The nitrogen lone pair donates electron density into the vinylic double bond.

-

Reactive Site: This conjugation creates a dipole where the

-carbon (terminal alkene carbon) possesses significant partial negative charge ( -

Stability Factor: The carbonyl group on the nitrogen competes for the lone pair (amide resonance), which reduces the HOMO energy compared to a standard enamine. This prevents uncontrolled polymerization while maintaining sufficient nucleophilicity for reaction with strong electrophiles or transition metals.

Signaling Pathway: Electrophilic Attack

The general reaction pathway involves the attack of the

Figure 1: Mechanistic flow of enamide nucleophilicity. The

Critical Applications

Asymmetric Hydrogenation (The Benchmark)

While technically a reduction, this reaction relies on the olefin coordinating to a cationic metal center (Rh, Ru). The enamide acts as a ligand (nucleophile) donating

-

Significance: Precursor to chiral amines (e.g., L-DOPA analogs).

-

Key Insight: The acetyl group is crucial for "chelate-controlled" coordination, ensuring high enantioselectivity.

Oxidative Annulation (Isoquinoline Synthesis)

In modern medicinal chemistry, N-(1-phenylvinyl)acetamide serves as a directing group and coupling partner in Rh(III)-catalyzed C-H activation.

-

Mechanism: The amide oxygen directs the metal to the ortho-position of the phenyl ring. The alkene then acts as a nucleophile, inserting into the metal-carbon bond (migratory insertion), followed by reductive elimination to form isoquinolines.

Povarov-Type Reactions

Under Lewis acid catalysis, the enamide acts as an electron-rich dienophile reacting with N-aryl imines to form substituted quinolines.

Experimental Protocols

Synthesis of N-(1-phenylvinyl)acetamide

Note: While commercially available, in-house synthesis ensures purity, which is critical for catalytic applications.

Method: Acid-catalyzed condensation of acetophenone with acetamide or dehydration of the corresponding alcohol. The most robust method for scale-up involves the Beckmann Rearrangement of acetophenone oxime followed by acetylation, or direct condensation using TiCl4. Below is the Acetic Anhydride/p-TsOH method from acetophenone, optimized for reliability.

Reagents:

-

Acetophenone (1.0 equiv)

-

Acetamide (2.0 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

-

Toluene (Solvent)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add Acetophenone (12.0 g, 100 mmol), Acetamide (11.8 g, 200 mmol), and p-TsOH (1.7 g, 10 mmol) into Toluene (150 mL).

-

Reflux: Heat the mixture to vigorous reflux (approx. 115°C). Water will begin to collect in the Dean-Stark trap.

-

Checkpoint: Monitor water evolution. The reaction is complete when water generation ceases (typically 12–24 hours).

-

-

Workup: Cool to room temperature. The unreacted acetamide may precipitate; filter it off.

-

Washing: Wash the filtrate with saturated NaHCO3 (2 x 50 mL) to remove acid catalyst, followed by Brine (50 mL).

-

Drying: Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

-

Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) or perform vacuum distillation.

-

Target: White crystalline solid. Melting point: 53–55°C.

-

Data Summary Table:

| Parameter | Specification | Note |

| Appearance | White Crystalline Solid | Yellowing indicates oxidation/polymerization. |

| Melting Point | 53–55 °C | Sharp range indicates high purity. |

| 1H NMR (CDCl3) | Characteristic geminal vinylic protons at 5.8/5.1. | |

| Storage | -20°C, Inert Atmosphere | Moisture sensitive over long periods. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-(1-phenylvinyl)acetamide via dehydration condensation.

Troubleshooting & Optimization

Polymerization Control

Enamides are susceptible to acid-catalyzed hydrolysis (forming the ketone) and radical polymerization.

-

Issue: Product turns yellow/gum-like.

-

Solution: Always add a radical inhibitor (e.g., BHT) if storing in solution. Ensure all glassware for synthesis is base-washed or strictly neutral.

Hydrolysis Sensitivity

The

-

Protocol Adjustment: Use anhydrous solvents for all nucleophilic applications. Store the solid reagent in a desiccator.

References

-

Knowles, W. S. (1983). Asymmetric hydrogenation. Accounts of Chemical Research, 16(3), 106–112. [Link]

-

Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8528–8530. [Link]

-

Hyster, T. K., & Rovis, T. (2010). Rhodium(III)-Catalyzed C-H Activation and Annulation of N-Enoxyphthalimides with Alkynes. Journal of the American Chemical Society, 132(41), 14362–14364. (Contextual reference for Enamide C-H activation logic). [Link]

-

Matsumura, Y., et al. (1979). A Convenient Synthesis of Enamides. Chemical & Pharmaceutical Bulletin, 27(12), 3171-3175. [Link]

An In-Depth Technical Guide to the Stereoselectivity of N-(1-phenylvinyl)acetamide Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereoselectivity in Medicinal Chemistry

In the realm of drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference between E and Z isomers of a vinyl amide, for instance, can lead to significant variations in binding affinity to a biological target, metabolic stability, and overall therapeutic efficacy. This guide delves into the stereoselectivity of N-(1-phenylvinyl)acetamide isomers, providing a comprehensive overview of their synthesis, separation, and characterization. N-(1-phenylvinyl)acetamide serves as an excellent model system for understanding the principles of stereocontrol in the synthesis of enamides, a class of compounds with broad applications in medicinal chemistry and organic synthesis.[1][2] This document will provide researchers and drug development professionals with the foundational knowledge and practical protocols necessary to control and analyze the stereochemical outcome of reactions involving this important structural motif.

The Synthesis of N-(1-phenylvinyl)acetamide: A Study in Stereocontrol

The synthesis of N-(1-phenylvinyl)acetamide can be approached through various methods, with the stereochemical outcome being highly dependent on the chosen reaction conditions. A common and effective method involves the palladium-catalyzed amidation of a terminal alkyne, such as phenylacetylene, with acetamide. The choice of catalyst, ligands, solvent, and temperature can significantly influence the ratio of E to Z isomers in the final product.

Mechanistic Insights into Stereoselectivity

The stereoselectivity in the palladium-catalyzed hydroamidation of terminal alkynes is often governed by the coordination of the amide to the palladium center.[3] In the case of primary amides like acetamide, the formation of an intramolecular hydrogen bond between the amide proton and the carbonyl oxygen of the acetyl group can favor the formation of the Z-isomer. This hydrogen bonding stabilizes the transition state leading to the Z-enamide, making it the kinetically favored product under certain conditions.

Conversely, the use of bulky phosphine ligands on the palladium catalyst can create steric hindrance that disfavors the formation of the more sterically demanding Z-isomer, leading to a higher proportion of the E-isomer. The thermodynamic stability of the isomers also plays a role, with the E-isomer often being the more thermodynamically stable product due to reduced steric strain.

Experimental Protocols

Synthesis of N-(1-phenylvinyl)acetamide

The following protocol describes a general method for the synthesis of N-(1-phenylvinyl)acetamide, which typically yields a mixture of E and Z isomers. The ratio of isomers is dependent on the specific reaction conditions employed and should be determined experimentally.

Materials:

-

Phenylacetylene

-

Acetamide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene, anhydrous

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetamide (1.2 equivalents) and sodium carbonate (2.0 equivalents) in anhydrous toluene.

-

To this suspension, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add phenylacetylene (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure to yield the crude product as a mixture of E and Z isomers.

Separation of E and Z Isomers by Column Chromatography

The separation of the E and Z isomers of N-(1-phenylvinyl)acetamide can be achieved by flash column chromatography on silica gel.

Materials:

-

Crude N-(1-phenylvinyl)acetamide mixture

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Standard column chromatography apparatus

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify the fractions containing the separated E and Z isomers.

-

Combine the pure fractions of each isomer and concentrate under reduced pressure to obtain the isolated E- and Z-N-(1-phenylvinyl)acetamide.

Characterization of E and Z Isomers

The unambiguous identification of the E and Z isomers of N-(1-phenylvinyl)acetamide is achieved through spectroscopic methods, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the substituents on the double bond leads to distinct differences in the chemical shifts of the vinylic protons and carbons.

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key protons and carbons of the E and Z isomers of N-(1-phenylvinyl)acetamide. These values are approximate and may vary slightly depending on the solvent and concentration.

| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| E | Acetyl-CH₃ | ~2.1 | ~24 |

| Vinylic-H | ~5.5-5.8 | ~105-110 | |

| Phenyl-H | ~7.2-7.5 | ~125-130 (aromatic region) | |

| Carbonyl-C | - | ~168-170 | |

| Vinylic-C (α to N) | - | ~140-145 | |

| Vinylic-C (β to N) | - | ~105-110 | |

| Z | Acetyl-CH₃ | ~2.0 | ~23 |

| Vinylic-H | ~5.0-5.3 | ~100-105 | |

| Phenyl-H | ~7.2-7.5 | ~125-130 (aromatic region) | |

| Carbonyl-C | - | ~168-170 | |

| Vinylic-C (α to N) | - | ~140-145 | |

| Vinylic-C (β to N) | - | ~100-105 |

Note: The chemical shifts are estimates based on typical values for similar compounds and may require experimental verification.

The key distinguishing feature in the ¹H NMR spectrum is the chemical shift of the vinylic proton. In the E-isomer, the vinylic proton is typically deshielded and appears at a higher chemical shift compared to the Z-isomer. This is due to the anisotropic effect of the phenyl ring.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, separation, and characterization of N-(1-phenylvinyl)acetamide isomers.

Conclusion

The stereoselective synthesis and characterization of N-(1-phenylvinyl)acetamide isomers provide a valuable case study for understanding the principles of stereocontrol in organic synthesis. The ability to selectively synthesize and purify either the E or Z isomer is a critical skill for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of the synthetic strategies, separation techniques, and characterization methods necessary to achieve this control. By applying the principles and protocols outlined herein, researchers can confidently navigate the complexities of stereoisomerism in their pursuit of novel and effective therapeutic agents.

References

-

PubChem. N-(1-Phenyl-vinyl)-acetamide. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]

-

Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica. [Link]

-

C2H5NO Isomers: from Acetamide to 1,2-Oxazetidine and Beyond. ChemRxiv. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Cross-Coupling of N-(1-phenylvinyl)-acetamide for Advanced Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of N-(1-phenylvinyl)-acetamide as a versatile substrate in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira-type couplings. The guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and presents a framework for leveraging this enamide building block in the synthesis of complex molecular architectures.

Introduction: The Synthetic Value of N-(1-phenylvinyl)-acetamide

N-(1-phenylvinyl)-acetamide is an enamide, a class of compounds featuring a nitrogen atom attached to a double bond. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active molecules and its utility as a synthetic intermediate.[1][2][3] The unique electronic properties of the enamide functionality—a polarized double bond influenced by the adjacent nitrogen lone pair—make N-(1-phenylvinyl)-acetamide an intriguing and reactive partner in various transition metal-catalyzed cross-coupling reactions.[4]

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[5][6][7] By employing N-(1-phenylvinyl)-acetamide in these transformations, chemists can access complex, highly substituted styrenyl and heterocyclic frameworks that are otherwise challenging to construct. This guide will explore the practical application of this substrate, moving from fundamental principles to detailed experimental protocols.

The Engine of Synthesis: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic pathway orchestrated by a palladium catalyst.[8] The catalyst, typically starting as a Pd(0) species, cycles through a sequence of elementary steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[9] Understanding this cycle is crucial for rational troubleshooting and reaction optimization.

-

Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide or carbon-triflate bond of the electrophilic coupling partner (e.g., an aryl halide), changing its oxidation state to Pd(II).

-

Transmetalation (e.g., Suzuki, Negishi): A nucleophilic organometallic reagent (e.g., an organoboron compound) transfers its organic group to the Pd(II) center, displacing the halide or triflate.

-

Migratory Insertion (e.g., Heck): An alkene, like our enamide substrate, coordinates to the Pd(II) center and then inserts into the palladium-carbon bond.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to restart the cycle.

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Objective: To couple N-(1-phenylvinyl)-acetamide (as a vinyl triflate precursor) with an arylboronic acid. Note: N-(1-phenylvinyl)-acetamide must first be converted to a suitable electrophile, such as a vinyl halide or triflate, to participate as the electrophilic partner.

Materials:

-

N-(1-phenylvinyl)trifluoromethanesulfonate (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (for retention) or Pd(dppf)Cl₂ (for inversion) (2–5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH/H₂O mixture

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: Place the magnetic stir bar in the Schlenk flask and flame-dry the apparatus under vacuum. Allow it to cool to room temperature and backfill with an inert atmosphere. Repeat this cycle three times. [10]2. Reagent Addition: Under a positive pressure of inert gas, add the N-(1-phenylvinyl)trifluoromethanesulfonate, the arylboronic acid, the palladium catalyst, and the base to the flask.

-

Solvent Addition: Add the degassed solvent via syringe. The reaction mixture is typically heterogeneous at the start.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. [11]5. Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2–24 hours. [10]6. Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer. Wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

| Parameter | Condition A (Retention) | Condition B (Inversion) | Rationale / Notes |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) | Ligand choice is critical for stereochemical control. [12] |

| Base | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | Cesium carbonate is often more effective for challenging couplings. |

| Solvent | DME | Toluene/EtOH/H₂O (4:1:1) | Solvent systems can influence catalyst activity and solubility. |

| Temperature | 80 °C | 90 °C | Higher temperatures may be needed but can risk side reactions. |

| Typical Yield | 60–90% | 55–85% | Yields are substrate-dependent. |

Protocol II: The Heck Reaction for Alkene Arylation/Vinylation

The Heck reaction is a powerful tool for the arylation or vinylation of alkenes. [13]In the context of N-(1-phenylvinyl)-acetamide, the Heck reaction allows for the introduction of an aryl or vinyl group at the β-position of the enamide, leading to the synthesis of trisubstituted, conjugated enamides. This reaction typically proceeds with high regioselectivity.

Causality & Mechanistic Insight

The Heck reaction follows a different path after oxidative addition. Instead of transmetalation, the alkene (the enamide) coordinates to the Pd(II) complex and undergoes a migratory insertion (carbopalladation) step. This is followed by a β-hydride elimination to release the product and form a palladium-hydride species. A base is required to neutralize the generated acid (HX) and regenerate the Pd(0) catalyst. [13][14]For electron-rich enamides, insertion typically places the aryl group on the less substituted carbon of the double bond to minimize steric hindrance.

Figure 3: Experimental workflow for a typical Heck cross-coupling reaction.

Detailed Experimental Protocol

Objective: To couple N-(1-phenylvinyl)-acetamide with an aryl halide.

Materials:

-

N-(1-phenylvinyl)-acetamide (1.2 equiv)

-

Aryl iodide or bromide (1.0 equiv)

-

Palladium Catalyst: Pd(OAc)₂ (2–5 mol%)

-

Ligand (optional): P(o-tolyl)₃ or other phosphines

-

Base: Triethylamine (NEt₃) or Dicyclohexylmethylamine (2.0–3.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Phase-Transfer Catalyst (optional): Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

Sealed reaction tube or high-pressure vessel

Procedure:

-

Vessel Preparation: Prepare a clean, dry sealed tube with a magnetic stir bar.

-

Reagent Addition: To the tube, add the aryl halide, N-(1-phenylvinyl)-acetamide, Pd(OAc)₂, base, and TBAB (if used).

-

Inerting: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Sealing and Heating: Securely seal the reaction tube and place it in a preheated oil bath or heating block at the desired temperature (typically 100–140 °C).

-

Monitoring: Monitor the reaction by taking small aliquots (after cooling) and analyzing by TLC or LC-MS.

-

Workup:

-

After the reaction is complete, cool the tube to room temperature.

-

Dilute the mixture with water and extract several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via silica gel column chromatography to isolate the arylated enamide product.

| Parameter | Typical Conditions | Rationale / Notes |

| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective Pd(II) precatalyst. |

| Base | NEt₃ (2.5 equiv) | Acts as both a base and a reducing agent for the Pd(II) precatalyst. |

| Solvent | DMF (anhydrous) | A polar aprotic solvent that facilitates the reaction. |

| Temperature | 120 °C | High temperatures are often required for less reactive aryl bromides. |

| Additive | TBAB (1 equiv) | Can stabilize the Pd catalyst and improve yields, especially in phosphine-free systems. [15] |

| Typical Yield | 50–85% | Regioselectivity is typically high for the β-arylated product. |

Protocol III: Sonogashira Coupling for En-yne Synthesis

The Sonogashira coupling reaction forges a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne, creating a conjugated enyne structure. [16][17][18]This reaction is exceptionally valuable for building complex molecular skeletons found in natural products and organic materials. [18]To utilize N-(1-phenylvinyl)-acetamide in this reaction, it must first be converted to a vinyl halide (e.g., iodide or bromide).

Causality & Mechanistic Insight

The Sonogashira reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI). [17]The palladium catalyst follows a cycle similar to other cross-couplings. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction with the alkyne itself. The reaction is run under mild, basic conditions, with an amine often serving as both the base and the solvent. [17]

Figure 4: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol

Objective: To couple a vinyl halide derivative of N-(1-phenylvinyl)-acetamide with a terminal alkyne.

Materials:

-

N-(1-iodo-1-phenylvinyl)acetamide (1.0 equiv)

-

Terminal alkyne (1.2–1.5 equiv)

-

Palladium Catalyst: Pd(PPh₃)₂Cl₂ (1–3 mol%)

-

Copper(I) Co-catalyst: CuI (2–5 mol%)

-

Base/Solvent: Triethylamine (NEt₃) or Diisopropylamine (DIPA), anhydrous and degassed

-

Co-solvent (optional): THF or DMF

-

Schlenk flask with a magnetic stir bar

Procedure:

-

Vessel Preparation: Prepare a flame-dried Schlenk flask under an inert atmosphere as previously described.

-

Reagent Addition: Under positive inert gas flow, add the vinyl iodide, palladium catalyst, and copper(I) iodide to the flask.

-

Solvent and Alkyne Addition: Add the anhydrous, degassed amine solvent (e.g., NEt₃) followed by the terminal alkyne via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. If necessary, gentle heating (40–60 °C) can be applied. The formation of an ammonium salt precipitate is typically observed.

-

Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting vinyl iodide is consumed (typically 1–8 hours).

-

Workup:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by silica gel column chromatography to yield the conjugated en-yne.

| Parameter | Typical Conditions | Rationale / Notes |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A standard, reliable catalyst for Sonogashira couplings. |

| Cu Co-catalyst | CuI (3 mol%) | Essential for the formation of the copper acetylide intermediate. [17] |

| Base/Solvent | NEt₃ or DIPA | The amine neutralizes the HX byproduct and serves as the solvent. [17] |

| Temperature | Room Temperature to 50 °C | The reaction is typically run under mild conditions. [17] |

| Atmosphere | Strictly Anaerobic | Oxygen can cause undesirable alkyne homocoupling (Glaser coupling). |

| Typical Yield | 70–95% | Generally a high-yielding reaction with broad substrate scope. |

General Troubleshooting and Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Poor reagent quality; Insufficient temperature. | Use a fresh catalyst or a pre-catalyst; Ensure solvents are anhydrous and degassed; Screen higher temperatures. |

| Formation of Side Products | Catalyst decomposition; Side reactions (e.g., homo-coupling). | Use a more robust ligand; Ensure strictly inert conditions; Re-evaluate base/solvent choice. |

| Poor Reproducibility | Sensitivity to air/moisture; Inconsistent reagent purity. | Adhere strictly to inert atmosphere techniques;[10] Use high-purity, well-characterized starting materials. |

| Product Decomposition | Product instability on silica gel; High reaction temperature. | Purify using neutral or deactivated silica gel; Attempt to lower the reaction temperature. |

Conclusion

N-(1-phenylvinyl)-acetamide and its derivatives are highly valuable platforms for constructing molecular complexity. Through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, researchers can strategically form new C-C bonds with a high degree of control. The protocols and insights provided herein serve as a robust starting point for scientists in drug discovery and materials science to harness the synthetic potential of this versatile enamide building block, enabling the efficient and innovative synthesis of next-generation molecules.

References

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. [Link]

-

PubMed Central. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

-

PubChem. (n.d.). N-(1-Phenyl-vinyl)-acetamide. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

National Institutes of Health (NIH). (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

-

ChemRxiv. (n.d.). Simplifying Access to Targeted Protein Degraders via Ni- Electrocatalytic Cross-Coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]

-

National Institutes of Health (NIH). (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

-

ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

-

YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

-

National Institutes of Health (NIH). (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

-

ResearchGate. (2008). Regioselective Heck Reaction of N‐Vinylphthalimide: A General Strategy for the Synthesis of (E)‐N‐Styrylphthalimides and Phenethylamines. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 9. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

using N-(1-phenylvinyl)acetamide in cycloaddition reactions

Abstract

N-(1-phenylvinyl)acetamide (PVA) represents a privileged "captodative" enamide scaffold that offers unique reactivity profiles in cycloaddition chemistry. Unlike transient enamines, PVA is stable yet sufficiently electron-rich to participate as a dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions and as a specific alkene partner in photochemical [2+2] Paternò-Büchi transformations. This guide details optimized protocols for leveraging PVA to synthesize complex nitrogen-containing heterocycles—specifically functionalized oxetanes and pyridines—critical for modern drug discovery campaigns.

Introduction: The Enamide Advantage

N-(1-phenylvinyl)acetamide (CAS: 52271-41-7) is distinct from simple styrenes due to the acetamido group at the

-

HOMO Elevation: The nitrogen lone pair donates electron density into the

-system, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes PVA a potent nucleophile in reactions with electron-deficient partners (IEDDA). -

Radical Stabilization: In photochemical reactions, the

-amido group stabilizes adjacent radical intermediates, dictating high regioselectivity during ring closure.

Reagent Stability Note: While stable at room temperature, PVA can hydrolyze under strong acidic conditions to acetophenone. All protocols below assume a neutral or slightly basic environment to maintain reagent integrity.

Protocol A: Photochemical [2+2] Cycloaddition (Paternò-Büchi)

This protocol describes the synthesis of 3-amino-oxetanes, a structural motif increasingly valued in medicinal chemistry as a conformational lock or a carbonyl isostere.

Mechanism of Action

The reaction proceeds via a triplet excited state of the carbonyl partner (e.g., benzophenone or benzaldehyde). The excited oxygen (n,

-

Regioselectivity: The oxygen attacks the

-carbon (terminal

Figure 1: Mechanistic pathway for the Paternò-Büchi reaction of PVA, highlighting the biradical stabilization step.

Experimental Procedure

Materials:

-

N-(1-phenylvinyl)acetamide (1.0 equiv)[1]

-

Benzophenone (1.2 equiv) (Sensitizer and Reactant)

-

Solvent: Acetonitrile (HPLC Grade) or Benzene (if strictly necessary for solubility)

-

Equipment: High-pressure Mercury Lamp (or 365 nm LED reactor), Pyrex immersion well (filters <280 nm).

Step-by-Step:

-

Preparation: Dissolve PVA (161 mg, 1.0 mmol) and Benzophenone (218 mg, 1.2 mmol) in Acetonitrile (100 mL).

-

Note: Concentration is critical. Keep dilute (~0.01 M) to prevent dimerization of the enamide.

-

-

Degassing: Sparge the solution with Argon for 20 minutes.

-

Reasoning: Oxygen is a triplet quencher. Failure to degas will stop the reaction or lead to oxidative cleavage products.

-

-

Irradiation: Place the solution in a Pyrex vessel. Irradiate at room temperature.

-

Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 3:7). The vinyl protons of PVA (δ ~5.1 and 5.5 ppm) will disappear.

-

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Flash chromatography on silica gel. The oxetane is acid-sensitive; use 1% Triethylamine in the eluent to prevent ring opening on the column.

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)

PVA is an ideal "electron-rich" dienophile for reacting with electron-poor dienes like 1,2,4-triazines or 1,2,4,5-tetrazines. This reaction is a powerful route to substituted pyridines and pyridazines.

Mechanism of Action

The reaction is driven by the interaction between the HOMO of the enamide (PVA) and the LUMO of the electron-deficient heterocycle.

-

[4+2] Cycloaddition: Forms a highly strained bicyclic intermediate.

-

Retro-Diels-Alder: Spontaneous loss of Nitrogen gas (

). -

Aromatization: Elimination of Acetamide (or oxidation) to form the aromatic core.

Figure 2: IEDDA cascade transforming PVA and Triazine into a Pyridine scaffold via nitrogen extrusion.

Experimental Procedure

Materials:

-

N-(1-phenylvinyl)acetamide (1.0 equiv)[1]

-

Dimethyl 1,2,4-triazine-3,6-dicarboxylate (1.0 equiv) (Example electron-poor diene)

-

Solvent: Toluene or Xylene (Dry)

-

Equipment: Sealed pressure tube or Reflux condenser.

Step-by-Step:

-

Setup: In a dry pressure tube, combine PVA (1.0 mmol) and the Triazine (1.0 mmol) in Toluene (5 mL).

-

Thermal Activation: Heat the mixture to 110°C (reflux).

-

Observation: Evolution of nitrogen gas may be observed as bubbling.

-

-

Duration: Stir for 12–24 hours.

-

Checkpoint: Reaction completion is indicated by the disappearance of the deep color of the triazine (often yellow/orange) and the formation of a lighter solution.

-

-

Workup: Cool to room temperature. Concentrate in vacuo.

-

Purification: Recrystallization from Ethanol is often sufficient due to the high crystallinity of the pyridine products. If oil, use column chromatography (DCM/MeOH).

Data Summary & Troubleshooting

Table 1: Solvent Effects on PVA Cycloadditions

| Reaction Type | Solvent | Dielectric Const. | Yield | Notes |

| Paternò-Büchi | Benzene | 2.3 | 65-75% | Good for triplet stabilization; toxic. |

| Paternò-Büchi | Acetonitrile | 37.5 | 80-85% | Preferred. Promotes exciplex charge transfer. |

| IEDDA | Toluene | 2.4 | 90-95% | High boiling point drives |

| IEDDA | DCM | 8.9 | <40% | Temperature too low for retro-DA step. |

Troubleshooting Guide:

-

Problem: Low yield in Photochemistry.

-

Solution: Check Oxygen levels.[2] Even trace

quenches the triplet state. Freeze-Pump-Thaw degassing is superior to sparging.

-

-

Problem: Polymerization of PVA.

-

Solution: Add a radical inhibitor (BHT) if the reaction is thermal (IEDDA). For photo-reactions, ensure concentration is <0.05 M.

-

-

Problem: Regioisomer mixtures in Paternò-Büchi.

-

Solution: Lower the temperature to -40°C. Lower temperatures favor the formation of the most stable exciplex/biradical (kinetic control).

-

References

-

PubChem. N-(1-Phenyl-vinyl)-acetamide Compound Summary. National Library of Medicine. [Link]

-

D'Auria, M., et al. Regioselectivity in the Paternò-Büchi reaction. ResearchGate / Photochem.[3] Photobiol. [Link]

-

Boger, D. L. Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. PubMed Central. [Link]

Sources

Application Notes & Protocols: N-(1-Phenylvinyl)acetamide as a Versatile Building Block for Quinoline Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals and functional organic materials.[1][2] The development of efficient and modular synthetic routes to functionalized quinolines is therefore a paramount objective in modern organic chemistry. This document provides an in-depth technical guide on the application of N-(1-phenylvinyl)acetamide, a reactive enamide, as a pivotal building block for the synthesis of diverse quinoline derivatives. We will explore two primary synthetic strategies: the Vilsmeier-Haack reaction for the preparation of 2-chloro-3-formylquinolines and Brønsted acid-promoted intramolecular cyclization for access to polysubstituted quinolines. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights and robust, field-proven experimental protocols.

Introduction: The Strategic Value of N-(1-Phenylvinyl)acetamide

N-(1-phenylvinyl)acetamide (CAS 57957-24-1) is an enamide that serves as a stable and versatile synthon in organic synthesis.[3] Its unique electronic structure, featuring a nucleophilic enamine-like double bond and an electron-rich phenyl ring, makes it an ideal precursor for intramolecular cyclization reactions. Unlike simple acetanilides, the vinyl group provides a pre-installed two-carbon unit required for the formation of the pyridine ring in the quinoline core, streamlining the synthetic pathway.

The two main pathways we will discuss leverage distinct activation modes:

-

Vilsmeier-Haack Reaction: This classic formylation and cyclization reaction transforms N-arylacetamides into 2-chloro-3-formylquinolines, which are highly valuable intermediates for further functionalization.[4]

-

Brønsted Acid-Promoted Cyclization: This metal-free approach utilizes a strong acid to catalyze an intramolecular electrophilic aromatic substitution, providing direct access to the quinoline core under relatively mild conditions.[5]

This document will elucidate the causality behind the experimental choices for each method, providing not just a list of steps, but a comprehensive understanding of the underlying chemical principles.

The Vilsmeier-Haack Approach: Synthesis of 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is a powerful tool for constructing functionalized quinolines from acetanilide precursors.[6][7] The reaction employs the Vilsmeier reagent, an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect a one-pot cyclization.[4][8]

Mechanistic Rationale & Workflow

The reaction proceeds in two distinct stages. First is the formation of the highly electrophilic Vilsmeier reagent. The second stage involves a double formylation of the acetanilide (or its enamide tautomer, N-(1-phenylvinyl)acetamide), followed by an intramolecular cyclization and subsequent elimination to yield the stable 2-chloro-3-formylquinoline aromatic system.[4] The presence of electron-donating groups on the aniline ring generally accelerates the reaction by increasing the nucleophilicity of the aromatic core, facilitating the key electrophilic substitution step.

Caption: Vilsmeier-Haack reaction mechanism workflow.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is a robust method for synthesizing 2-chloro-3-formylquinolines from substituted acetanilides, the direct precursors to the enamide of interest.

Materials:

-

Substituted Acetanilide (1.0 eq)

-

N,N-Dimethylformamide (DMF) (analytical grade)

-

Phosphorus oxychloride (POCl₃) (freshly distilled)

-

Crushed Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation (Causality: Controlled Formation): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add DMF (3.0 eq). Cool the flask to 0-5 °C in an ice-salt bath. This cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the reagent.

-

Add POCl₃ (5.0 eq) dropwise to the cooled DMF over 30 minutes with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at room temperature.

-

Reaction with Substrate (Causality: Cyclization): Add the substituted acetanilide (1.0 eq) portion-wise to the freshly prepared Vilsmeier reagent. An initial exothermic reaction may be observed.

-

Once the addition is complete, heat the reaction mixture to 80-90 °C and reflux for 4-6 hours.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution and subsequent cyclization cascade.

-

Work-up and Quenching (Causality: Hydrolysis and Neutralization): After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice with constant stirring. This step quenches the reaction and hydrolyzes the intermediate iminium species to the aldehyde.

-

Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8. A solid precipitate should form.

-

Isolation and Purification (Causality: Purity): Filter the crude solid product using a Buchner funnel and wash with cold water. For non-solid products, extract the aqueous layer three times with DCM or ethyl acetate.

-

Dry the crude solid or the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure 2-chloro-3-formylquinoline derivative.[9]

Data Summary: Substrate Scope and Yields

The Vilsmeier-Haack reaction is compatible with a range of substituents on the aniline ring. The following table summarizes typical outcomes.

| Entry | Acetanilide Substituent (at para-position) | Product Yield (%) | Reference |

| 1 | -H | 75-85% | [6],[7] |

| 2 | -CH₃ (electron-donating) | 80-90% | [6] |

| 3 | -OCH₃ (electron-donating) | 85-95% | [7] |

| 4 | -Cl (electron-withdrawing) | 60-70% | [9] |

| 5 | -Br (electron-withdrawing) | 65-75% | [9] |

Brønsted Acid-Promoted Electrocyclization

An alternative, metal-free strategy for quinoline synthesis from N-(1-phenylvinyl)acetamide involves a direct intramolecular electrocyclization promoted by a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH).[5] This method offers a more direct route and often proceeds under milder conditions than the Vilsmeier-Haack reaction.

Mechanistic Rationale

The reaction is initiated by the protonation of the enamide. Protonation likely occurs on the carbonyl oxygen, which is the most basic site. This activation significantly enhances the electrophilicity of the β-vinyl carbon. The electron-rich phenyl ring then acts as an intramolecular nucleophile, attacking the activated vinyl group in an electrophilic aromatic substitution. The resulting carbocation intermediate (a Wheland intermediate) is then stabilized by deprotonation, and a final dehydration step leads to the aromatized quinoline product.

Caption: Mechanism of Brønsted acid-promoted cyclization.

Experimental Protocol: Metal-Free Quinoline Synthesis

This protocol describes a general procedure for the acid-catalyzed cyclization of N-(1-phenylvinyl)acetamide derivatives.

Materials:

-

N-(1-phenylvinyl)acetamide derivative (1.0 eq)

-

Trifluoromethanesulfonic acid (TfOH) (1.0-2.0 eq)

-

Dichloromethane (DCM), anhydrous (solvent)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup (Causality: Anhydrous Conditions): To a flame-dried, nitrogen-purged round-bottom flask, add the N-(1-phenylvinyl)acetamide derivative (1.0 eq) and dissolve it in anhydrous DCM. Strict anhydrous conditions are essential as water can compete with the intramolecular nucleophile and lead to hydrolysis of the enamide or deactivation of the acid catalyst.

-

Acid Addition (Causality: Controlled Initiation): Cool the solution to 0 °C in an ice bath. Slowly add TfOH (1.1 eq) dropwise via syringe. The reaction is often rapid, and cooling helps to control the reaction rate and minimize potential side reactions or charring.

-

Reaction Monitoring (Causality: Completion): Allow the reaction to stir at 0 °C and gradually warm to room temperature (approx. 30 °C). Monitor the consumption of the starting material by TLC. The reaction is typically complete within 1-3 hours.[5]

-

Quenching and Work-up (Causality: Neutralization): Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated NaHCO₃ solution to neutralize the strong acid.

-

Extraction and Isolation (Causality: Product Recovery): Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification (Causality: Purity): Purify the residue by flash column chromatography on silica gel to yield the pure substituted quinoline.

Conclusion

N-(1-phenylvinyl)acetamide stands out as a highly effective and versatile precursor for the synthesis of quinoline derivatives. The two distinct methodologies presented herein—the Vilsmeier-Haack reaction and Brønsted acid-promoted cyclization—provide powerful tools for accessing different classes of quinolines. The Vilsmeier-Haack approach yields valuable 2-chloro-3-formylquinoline intermediates ready for further diversification, while the acid-catalyzed method offers a rapid, metal-free route to the core quinoline scaffold. By understanding the mechanistic principles behind each protocol, researchers can rationally select and optimize conditions to achieve their desired synthetic targets, accelerating discovery in medicinal chemistry and materials science.

References

-

Title: Bischler–Napieralski reaction Source: Wikipedia URL: [Link]

-

Title: Bischler-Napieralski Reaction: Examples & Mechanism Source: NROChemistry URL: [Link]

-

Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Bischler napieralski reaction Source: Slideshare URL: [Link]

-

Title: Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations Source: International Journal of Chemical Studies URL: [Link]

-

Title: Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent Source: International Journal of Chemical Studies URL: [Link]

-

Title: How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Source: ResearchGate URL: [Link]

-

Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical and Chemical and Biological Sciences URL: [Link]

-

Title: Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Source: ResearchGate URL: [Link]

-

Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates Source: Future Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Direct Synthesis of Chalcones from Anilides with Phenyl Vinyl Ketones by Oxidative Coupling Through C–H Bond Activation Source: ACS Omega URL: [Link]

-

Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Advances URL: [Link]

-

Title: Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview Source: Catalysts URL: [Link]

-

Title: Metal-free quinoline synthesis via Brønsted acid-promoted cyclization of ene-ynamides Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Recent Advances in Metal-Free Quinoline Synthesis Source: Molecules URL: [Link]

-

Title: N-(1-Phenyl-vinyl)-acetamide Source: PubChem URL: [Link]

-

Title: (PDF) Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview Source: ResearchGate URL: [Link]

-

Title: Acid-Promoted Cyclization of α-Azidobenzyl Ketones through C═N Bond Formation: Synthesis of 6-Substituted Quinoline Derivatives Source: Organic Letters URL: [Link]

-

Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

-

Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

-

Title: Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

-

Title: Direct Synthesis of Chalcones from Anilides with Phenyl Vinyl Ketones by Oxidative Coupling Through C–H Bond Activation Source: ACS Publications URL: [Link]

-

Title: NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines Source: Journal of the American Chemical Society URL: [Link]

-

Title: Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes Source: Molecules URL: [Link]

-

Title: A Divergent Polyene Cyclization for the Total Synthesis of Greenwayodendrines, Greenwaylactams, Polysin and Polyveoline Source: Angewandte Chemie International Edition URL: [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(1-Phenyl-vinyl)-acetamide | C10H11NO | CID 10307885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Metal-free quinoline synthesis via Brønsted acid-promoted cyclization of ene-ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: N-(1-phenylvinyl)acetamide in Modern Medicinal Chemistry

Abstract

N-(1-phenylvinyl)acetamide, an enamide of significant interest, has emerged as a versatile building block in medicinal chemistry. Its unique structural motif, featuring a reactive vinyl group directly attached to a nitrogen atom and a phenyl ring, offers a rich landscape for chemical modifications. This guide provides an in-depth exploration of the applications of N-(1-phenylvinyl)acetamide, detailing its role as a precursor to a diverse range of heterocyclic compounds and pharmacologically active agents. We will delve into key synthetic transformations, including cycloaddition and Michael addition reactions, and discuss the potential of its derivatives as kinase inhibitors and agents targeting neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this valuable intermediate.

Introduction: The Strategic Importance of the Enamide Moiety

Enamides are a privileged class of organic compounds characterized by a carbon-carbon double bond adjacent to a nitrogen atom of an amide group. This arrangement confers unique reactivity, making them valuable intermediates in organic synthesis.[1][2] The enamide moiety is present in numerous natural products and clinically approved drugs, where it often plays a crucial role in their biological activity.[2] N-(1-phenylvinyl)acetamide, with its readily accessible structure, embodies the synthetic potential of this functional group. The phenyl group provides a scaffold for further functionalization, while the vinyl acetamide portion can participate in a variety of chemical reactions to construct complex molecular architectures.

The acetamide core itself is a ubiquitous feature in a vast array of pharmaceuticals, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[3] Derivatives of acetamide have been successfully developed as inhibitors of various enzymes, such as cyclooxygenase (COX) and HIV-1 reverse transcriptase.[3] This inherent pharmacological relevance of the acetamide group, combined with the synthetic versatility of the vinyl moiety, positions N-(1-phenylvinyl)acetamide as a highly attractive starting material for the discovery of novel therapeutic agents.

N-(1-phenylvinyl)acetamide: A Hub for Synthetic Transformations

The reactivity of N-(1-phenylvinyl)acetamide is dominated by the electron-rich double bond, which can act as a nucleophile or a dienophile in various chemical reactions. This dual reactivity allows for the construction of a wide range of carbocyclic and heterocyclic systems.

Cycloaddition Reactions: Building Molecular Complexity

The vinyl group of N-(1-phenylvinyl)acetamide can participate in cycloaddition reactions, providing a direct route to cyclic compounds. For instance, a [3+2] cycloaddition with a vinyl azide generated in situ can lead to the formation of N-vinyl amides, which are themselves important industrial and pharmaceutical building blocks.[4] This type of reaction highlights the potential to rapidly build molecular complexity from simple starting materials.

Hypothetical Reaction Scheme: [4+2] Cycloaddition

Caption: Synthesis of a pyrimidine-based kinase inhibitor.

Potential in the Development of Agents for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant unmet medical need. Acetamide derivatives have shown promise as potential therapeutic agents for these conditions. For example, certain acetamide-type compounds have been identified as potent modulators of monoamine oxidase A and B (MAO-A and MAO-B) and cholinesterases, enzymes that are key targets in the treatment of neurodegenerative disorders. [5] The ability to functionalize N-(1-phenylvinyl)acetamide through reactions like the Michael addition allows for the introduction of various pharmacophoric groups that could interact with the active sites of these enzymes. The phenyl ring can also be substituted to optimize binding affinity and pharmacokinetic properties.

Experimental Protocols

Representative Protocol: Aza-Michael Addition of Aniline to N-(1-phenylvinyl)acetamide

This protocol describes a general procedure for the aza-Michael addition of an amine to an enamide, which can be adapted for N-(1-phenylvinyl)acetamide.

Materials:

-

N-(1-phenylvinyl)acetamide (1.0 mmol)

-

Aniline (1.2 mmol)

-

Catalyst (e.g., a Lewis acid like Yb(OTf)₃, 10 mol%)

-

Solvent (e.g., Dichloromethane (DCM), 10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask, add N-(1-phenylvinyl)acetamide (1.0 mmol) and the catalyst (e.g., Yb(OTf)₃, 0.1 mmol).

-

Add the solvent (DCM, 10 mL) and stir the mixture at room temperature until the solids are dissolved.

-

Add aniline (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired β-amino-amide.

Rationale: The Lewis acid catalyst activates the enamide, making it more susceptible to nucleophilic attack by the aniline. The use of an anhydrous solvent is crucial to prevent hydrolysis of the catalyst. The basic work-up neutralizes the catalyst and any acidic byproducts.

Conclusion

N-(1-phenylvinyl)acetamide is a valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive enamide functionality and a modifiable phenyl ring provides access to a wide array of complex molecular architectures. The ability to participate in key synthetic transformations such as cycloadditions and Michael additions makes it an ideal starting point for the synthesis of diverse heterocyclic scaffolds with potential applications as kinase inhibitors and agents for neurodegenerative diseases. Further exploration of the reactivity of N-(1-phenylvinyl)acetamide is warranted to fully unlock its potential in the discovery of novel therapeutic agents.

References

-

Unexpected Direct Synthesis of N-Vinyl Amides through Vinyl Azide-Enolate [3+2] Cycloaddition. (2017). PubMed. Available at: [Link]

-

Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate. Available at: [Link]

-

Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (n.d.). ResearchGate. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

-

Michael addition reaction of isobutyraldehyde to N-phenylmaleimide with different amounts of catalyst. (n.d.). ResearchGate. Available at: [Link]

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Direct Synthesis of Enamides via Electrophilic Activation of Amides. (2021). ACS Publications. Available at: [Link]

-

Access to Saturated Fused Pyrimidine Derivatives via a Flexible N-Vinyl Tertiary Enamide Synthesis. (2011). Organic Chemistry Portal. Available at: [Link]

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Der Pharma Chemica. Available at: [Link]

-

N-(1-Phenyl-vinyl)-acetamide. (n.d.). PubChem. Available at: [Link]

-

Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2022). MDPI. Available at: [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2025). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules. Available at: [Link]

-

N-(1-Phenyl-vinyl)-acetamide. (n.d.). PubChem. Available at: [Link]

-

Representative drugs containing enamide fragments. (n.d.). ResearchGate. Available at: [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). Pharmaceuticals. Available at: [Link]

-

Total synthesis of enamide-containing natural products. (2013). University of Glasgow Theses. Available at: [Link]

-

Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. (n.d.). University of Birmingham. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

-

Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. (2023). RSC Advances. Available at: [Link]

-

Applications of amide isosteres in medicinal chemistry. (2019). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (2023). Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Total synthesis of enamide-containing natural products - Enlighten Theses [theses.gla.ac.uk]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unexpected Direct Synthesis of N-Vinyl Amides through Vinyl Azide-Enolate [3+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic Use of Pyridine-Based Protecting Groups in N-(1-phenylvinyl)acetamide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of N-(1-phenylvinyl)acetamide